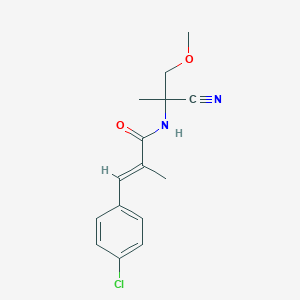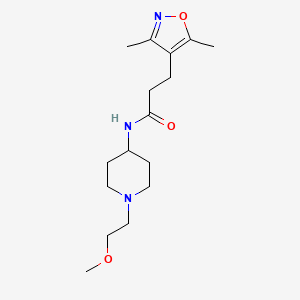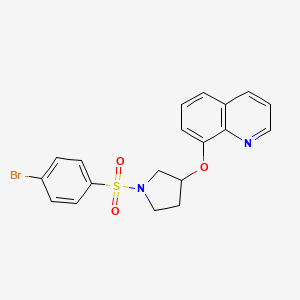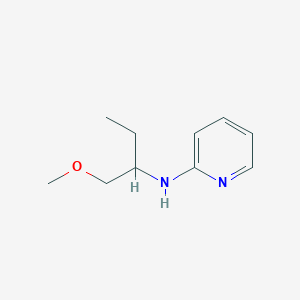
(E)-3-(4-Chlorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-Chlorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)-2-methylprop-2-enamide is a chemical compound that belongs to the category of amides. It is also known as CCMI and is widely used in scientific research. This compound has various applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Copolymerization and Polymer Applications
A notable application involves the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate, leading to the creation of polyamides with highly reactive exo-methylene groups bonded onto the polymer backbone. This process results in the partial formation of β-lactam derivatives, showcasing the compound's utility in developing novel polymeric materials with potential applications in various industrial sectors, including materials science and engineering (Jiro Mizuya, T. Yokozawa, T. Endo, 1989).
Anticonvulsant Enaminones
In pharmacology, the structure and hydrogen bonding patterns of anticonvulsant enaminones have been explored. One study focused on the crystal structures of three anticonvulsant enaminones to understand their conformation and intermolecular interactions, which are crucial for their bioactivity. This research underscores the compound's relevance in the development of new therapeutic agents for neurological disorders (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Structural Analysis and Characterization
The synthesis, characterization, and structural analysis of closely related compounds have been extensively studied, providing insights into their molecular configurations, bond distances, and potential for forming hydrogen bonds. These studies are fundamental in the fields of chemistry and material sciences, contributing to the understanding of molecular interactions and the development of new compounds with tailored properties (James E. Johnson, Diana C. Canseco, D. Dolliver, J. Rowe, F. Fronczek, 2006).
Herbicidal Activities
Research has also been conducted on derivatives with similar structural motifs for their herbicidal activities. These studies reveal the potential of such compounds as novel herbicides, offering insights into their mechanisms of action and efficacy in controlling unwanted vegetation in agricultural settings. This application is crucial for developing more effective and environmentally friendly herbicidal agents (Qingmin Wang, Heng Li, Yong-hong Li, Run-qiu Huang, 2004).
Optically Active Polyamides
Another intriguing application is in the synthesis of optically active polyamides derived from L-tartaric acid, showcasing the compound's utility in creating stereoregular polymers. These materials have significant potential in various industries, including biotechnology and pharmaceuticals, due to their unique optical and physical properties (J. Bou, A. Rodríguez-Galán, S. Muñoz-Guerra, 1993).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-11(8-12-4-6-13(16)7-5-12)14(19)18-15(2,9-17)10-20-3/h4-8H,10H2,1-3H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQBCZTUTZJFJK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)-2-methylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![5-amino-N-(2-ethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2742990.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2742991.png)
![Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742993.png)
![N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2742994.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2742996.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2742997.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743000.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2743004.png)
